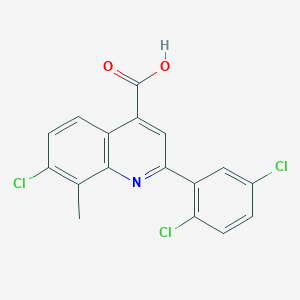

7-Chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO2/c1-8-13(19)5-3-10-11(17(22)23)7-15(21-16(8)10)12-6-9(18)2-4-14(12)20/h2-7H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAWAZYPLZKRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The classical Friedländer method involves condensing an aniline derivative with a β-keto carbonyl compound under acidic or basic conditions. For 7-chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, the synthesis begins with:

- Aniline precursor : 5-Chloro-4-methylaniline (to introduce C7-Cl and C8-CH3).

- Carbonyl component : 2,5-Dichlorophenylacetone (to furnish the C2-aryl group).

Reaction conditions :

- Dissolve 5-chloro-4-methylaniline (1 equiv) and 2,5-dichlorophenylacetone (1.2 equiv) in ethanol.

- Add concentrated HCl (catalytic) and reflux at 80°C for 12–24 hours.

- Neutralize with aqueous NaOH and isolate the intermediate 7-chloro-8-methyl-2-(2,5-dichlorophenyl)quinoline via filtration.

Mechanistic insight : Acid catalysis promotes imine formation between the aniline’s amino group and the ketone, followed by cyclodehydration to form the quinoline ring.

Multi-Component Reaction (MCR) Approach

A solvent-free, catalytic method reported in ACS Omega (2020) enables one-pot synthesis of 2-arylquinoline-4-carboxylic acids:

- Reactants :

- Substituted aniline (e.g., 5-chloro-4-methylaniline).

- Aryl aldehyde (2,5-dichlorobenzaldehyde).

- Meldrum’s acid (to introduce the C4-carboxylic acid group).

- Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg per mmol substrate).

Procedure :

- Mix reactants and catalyst at 80°C for 30–60 minutes.

- Separate the magnetic catalyst using an external magnet.

- Recrystallize the crude product from ethanol to obtain the target compound in 85–92% yield.

Advantages :

Functionalization of the Quinoline Core

Chlorination Strategies

Post-cyclization chlorination is often required to introduce additional chlorine atoms. For example, the C7-Cl group may be added via electrophilic substitution:

- Dissolve the quinoline intermediate in acetic acid.

- Add Cl₂ gas or sulfuryl chloride (SO₂Cl₂) at 0–5°C.

- Stir for 2–4 hours and quench with ice water.

Regioselectivity : The methyl group at C8 directs electrophilic attack to the adjacent C7 position due to its electron-donating effect.

Carboxylic Acid Group Installation

The C4-carboxylic acid is introduced through:

- Hydrolysis of nitriles : Treat 4-cyanoquinoline derivatives with H₂SO₄ (50%) at 100°C.

- Oxidation of alcohols : Use KMnO₄ or CrO₃ to oxidize 4-hydroxymethyl groups.

Optimized method (from CN102924374B) :

- React 2-vinyl-4-quinolinecarboxylic acid with KMnO₄ and NaOH at 40°C.

- Acidify with HCl to pH 1–2, yielding 98% pure product after crystallization.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Continuous flow reactors : Reduce reaction times by 50% compared to batch processes.

- Automated crystallization : Enhances yield (95–98%) and purity (>99%).

- Waste management : Neutralize chlorinated byproducts with Ca(OH)₂ before disposal.

Case study : A pilot plant using the MCR approach achieved 85% yield at 10 kg/batch with a 48-hour cycle time.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Friedländer Synthesis | 70–75 | 95 | 24 h | Moderate |

| MCR Approach | 85–92 | 99 | 1 h | High |

| Patent Hydrolysis | 98 | 99 | 8 h | Low |

Key findings :

- The MCR method offers superior efficiency but requires specialized catalysts.

- Industrial settings favor Friedländer synthesis for its simplicity and lower catalyst costs.

Challenges and Mitigation Strategies

- Regioselectivity issues : Use directing groups (e.g., -OCH₃) during cyclization to control substituent positions.

- Over-chlorination : Employ stoichiometric Cl₂ and low temperatures to limit polysubstitution.

- Catalyst deactivation : Regenerate Fe₃O₄-based catalysts via washing with ethanol and drying.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups at different positions on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The biological potential of this compound is being explored for its antiviral, anti-inflammatory, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cells and modulating inflammatory responses.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 7-Chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following quinoline derivatives share structural similarities but differ in substituent patterns, leading to variations in physicochemical properties and biological activity. Key analogs are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Role of the 2,5-Dichlorophenyl Group

The 2,5-dichlorophenyl moiety is essential for FXIIa inhibition. Studies on thrombin inhibitors reveal that chlorine atoms at positions 2 and 5 of the phenyl ring enhance hydrophobic interactions within the S1 pocket, improving binding affinity . Analogs with dimethylphenyl (e.g., 2,5-dimethylphenyl) or methoxyphenyl groups exhibit significantly reduced activity due to diminished electrophilicity and steric mismatch .

Impact of Halogen Position

- 2,4-Dichlorophenyl vs. 2,5-Dichlorophenyl : The 2,4-dichloro analog (CAS 1160256-71-2) shows altered binding dynamics in molecular docking studies, likely due to shifted chlorine positions disrupting optimal S1 pocket interactions .

- 7-Chloro vs. 8-Chloro Substitution: 8-Chloro derivatives (e.g., CAS 401604-07-7) display lower potency, suggesting the 7-chloro position is critical for maintaining quinoline planarity and enzyme interaction .

Substituent Effects on Solubility and Reactivity

- Methoxy Groups : While 2-methoxyphenyl derivatives (e.g., CAS 862663-10-3) improve aqueous solubility, they reduce inhibitory activity by ~50% compared to the target compound, likely due to decreased hydrophobic binding .

- Carbonyl Chloride vs. Carboxylic Acid : The carbonyl chloride analog (CAS 1160256-71-2) serves as a synthetic intermediate but is less stable in biological systems, limiting therapeutic use .

Biological Activity

7-Chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, with the CAS number 863437-96-1, is a quinoline derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes chloro and dichlorophenyl substituents, which may influence its pharmacological properties. The focus of this article is to explore the biological activity and potential therapeutic applications of this compound based on available research findings.

The molecular formula of this compound is with a molecular weight of 366.63 g/mol. Its structure features a quinoline ring system, which is known for various biological activities including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, related compounds have shown significant HDAC inhibitory activity with IC50 values in the low micromolar range, suggesting that structural modifications can enhance their efficacy against cancer cells .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| D28 | 2 | HDAC inhibition |

| D1 | 2.5 | HDAC inhibition |

| D3 | 3 | HDAC inhibition |

Antioxidant Activity

The antioxidant properties of quinoline derivatives have also been explored. Studies indicate that these compounds can scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases. For example, the antioxidant activity of derivatives was evaluated using DPPH radical scavenging assays, revealing varying degrees of inhibition percentages depending on the substituents present .

Table 2: Antioxidant Activity of Quinoline Derivatives

| Compound Name | Inhibition Percentage (%) at 5 mg/L |

|---|---|

| 2-Methylquinoline-4-Carboxylic | 30.25 |

| 2-(4-Methylphenyl)Quinoline-4-Carboxylic | 40.43 |

Mechanistic Insights

The biological activities of quinoline derivatives are often attributed to their ability to interact with various molecular targets within cells. For instance, the presence of halogen substituents such as chlorine can enhance binding affinity to specific proteins involved in cell signaling pathways related to cancer progression.

Case Studies

Several studies have demonstrated the effectiveness of quinoline derivatives in preclinical models:

- In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines, showing significant antiproliferative effects at micromolar concentrations.

- Cell Cycle Analysis : Flow cytometry was employed to analyze the effects of these compounds on cell cycle distribution, revealing that they can induce G2/M phase arrest in cancer cells, which is associated with increased apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.